
N-(4-Methoxyphenethyl)-4-propoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenethyl)-4-propoxyaniline (MPPA) is an organic compound that has been studied for its potential use in a variety of scientific research applications. MPPA is a monoamine oxidase inhibitor (MAOI) that has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body. MPPA has been studied in both in vitro and in vivo studies, with promising results.
科学的研究の応用
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body, which can be beneficial for the treatment of depression and other mental health conditions. Additionally, N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders.
作用機序
The exact mechanism of action of N-(4-Methoxyphenethyl)-4-propoxyaniline is not fully understood. However, it is believed to act as a reversible monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of monoamine oxidase enzymes in the body, which can lead to increased levels of monoamines such as serotonin and norepinephrine. This can have beneficial effects on mood and other mental health conditions.
Biochemical and Physiological Effects
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its effects on biochemical and physiological processes in the body. It has been found to modulate the activity of monoamine oxidase enzymes, which can lead to increased levels of monoamines such as serotonin and norepinephrine. Additionally, N-(4-Methoxyphenethyl)-4-propoxyaniline has been found to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which can have beneficial effects on neurological disorders.
実験室実験の利点と制限
N-(4-Methoxyphenethyl)-4-propoxyaniline has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-(4-Methoxyphenethyl)-4-propoxyaniline is a reversible MAOI and therefore may not be suitable for long-term experiments.
将来の方向性
There are a variety of potential future directions for research involving N-(4-Methoxyphenethyl)-4-propoxyaniline. One potential direction is to further explore its potential as a therapeutic agent for depression and other mental health conditions. Additionally, further research could be conducted on its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of other enzymes, such as choline acetyltransferase and dopamine β-hydroxylase. Finally, further research could be conducted to explore its potential as an antioxidant and its potential to modulate the activity of other enzymes, such as monoamine oxidase A and B.
合成法
N-(4-Methoxyphenethyl)-4-propoxyaniline can be synthesized through several different methods. The most commonly used method is the reaction of 4-methoxybenzaldehyde and 4-methoxybenzene-1-sulfonyl chloride in the presence of pyridine. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHQHSHHBAOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenethyl)-4-propoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385447.png)

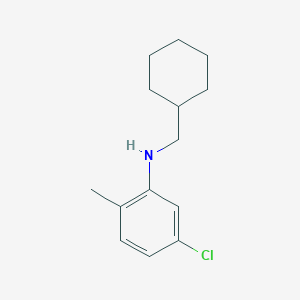

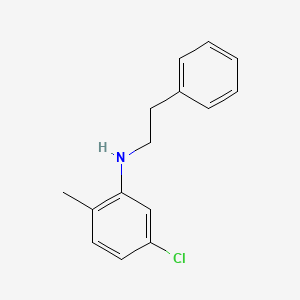
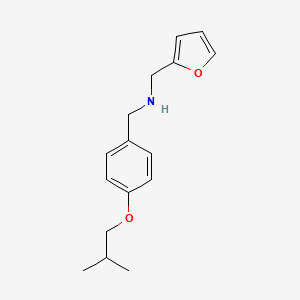
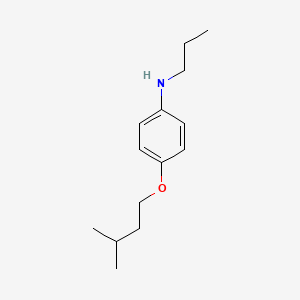
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)
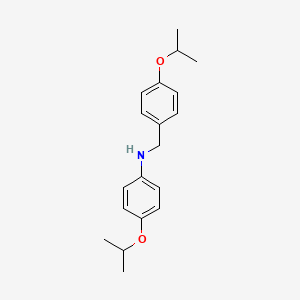
![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385464.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)